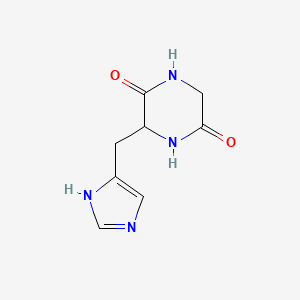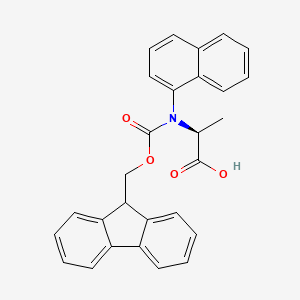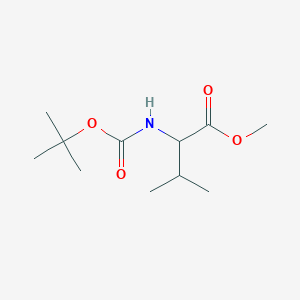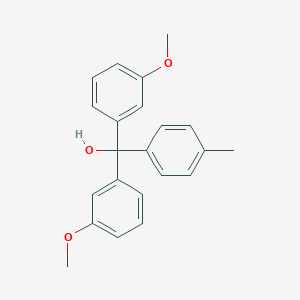
3,3'-Dimethoxy-4''-methyltrityl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-4’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . It contains 49 bonds, including 27 non-hydrogen bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 tertiary alcohol, and 2 aromatic ethers . This compound is known for its applications in various chemical processes and research fields.
Preparation Methods
The synthesis of 3,3’-Dimethoxy-4’‘-methyltrityl alcohol involves several steps. One common method includes the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3’-Dimethoxy-4’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3,3’-Dimethoxy-4’'-methyltrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The trityl moiety is particularly useful for protecting primary alcohols selectively in the presence of secondary or tertiary alcohols.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-4’'-methyltrityl alcohol involves its ability to act as a protecting group. The trityl moiety stabilizes the compound by forming a stable cation, which can be easily removed under acidic conditions to regenerate the original alcohol . This property makes it valuable in various synthetic processes where temporary protection of functional groups is required.
Comparison with Similar Compounds
3,3’-Dimethoxy-4’‘-methyltrityl alcohol is compared with other trityl compounds such as triphenylmethanol and trityl chloride. While all these compounds serve as protecting groups, 3,3’-Dimethoxy-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides enhanced stability and selectivity in certain reactions . Similar compounds include:
Triphenylmethanol: Used as a protecting group and in the synthesis of various organic compounds.
Trityl chloride: Commonly used for the protection of alcohols and amines in organic synthesis.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methoxyphenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-10-12-17(13-11-16)22(23,18-6-4-8-20(14-18)24-2)19-7-5-9-21(15-19)25-3/h4-15,23H,1-3H3 |
InChI Key |
LBGIPODNTZVYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


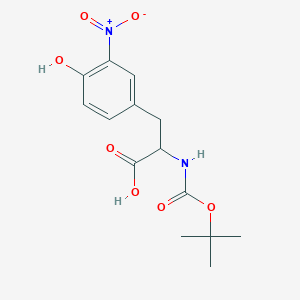
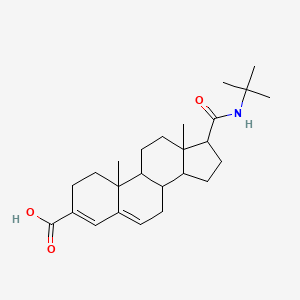
![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B13391508.png)

![potassium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B13391523.png)

![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)
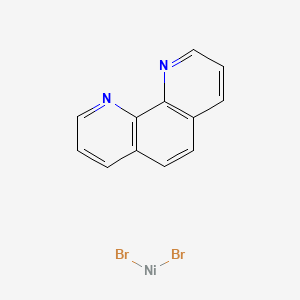
![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)
![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)
